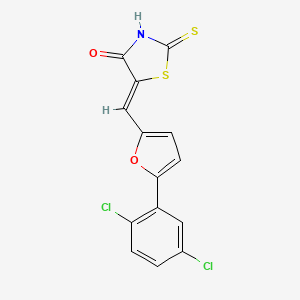![molecular formula C21H14ClNO2S2 B11668532 (5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)
(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-5-{[5-(5-Cloro-2-metilfenil)furan-2-IL]metilideno}-3-fenil-2-sulfaniylideno-1,3-tiazolidin-4-ona es una molécula orgánica compleja que pertenece a la clase de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-{[5-(5-Cloro-2-metilfenil)furan-2-IL]metilideno}-3-fenil-2-sulfaniylideno-1,3-tiazolidin-4-ona generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 5-cloro-2-metilbenzaldehído con furan-2-carbaldehído en presencia de una base para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con 3-fenil-2-sulfaniylideno-1,3-tiazolidin-4-ona en condiciones específicas para producir el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como etanol o metanol para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tiazolidinona, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de tiazolidinona, convirtiéndolo en un grupo hidroxilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Reactivos como bromo o cloro en presencia de un catalizador de ácido de Lewis pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de derivados hidroxilados.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto ha mostrado potencial como agente antimicrobiano. Los estudios han demostrado su efectividad contra una gama de patógenos bacterianos y fúngicos, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina
Las propiedades antiinflamatorias y anticancerígenas del compuesto se han explorado en la investigación médica. Se ha encontrado que inhibe el crecimiento de ciertas líneas celulares cancerosas y reduce la inflamación en modelos animales, lo que sugiere su potencial como agente terapéutico.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-{[5-(5-Cloro-2-metilfenil)furan-2-IL]metilideno}-3-fenil-2-sulfaniylideno-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. En aplicaciones antimicrobianas, el compuesto altera la integridad de la membrana celular de los patógenos, lo que lleva a la lisis celular y la muerte. En aplicaciones anticancerígenas, inhibe las vías de señalización clave involucradas en la proliferación y supervivencia celular, induciendo la apoptosis en las células cancerosas. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el tipo de células involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-5-{[5-(3,4-Dimetoxibencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato compuesto con (metilsulfinil)metano .
- Acetoacetato de etilo .
Singularidad
En comparación con compuestos similares, (5E)-5-{[5-(5-Cloro-2-metilfenil)furan-2-IL]metilideno}-3-fenil-2-sulfaniylideno-1,3-tiazolidin-4-ona destaca por su combinación única de un anillo de furano, un núcleo de tiazolidinona y un grupo fenilo. Esta estructura imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones. Su capacidad de sufrir múltiples tipos de reacciones químicas y sus beneficios terapéuticos potenciales destacan aún más su singularidad.
Propiedades
Fórmula molecular |
C21H14ClNO2S2 |
|---|---|
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14ClNO2S2/c1-13-7-8-14(22)11-17(13)18-10-9-16(25-18)12-19-20(24)23(21(26)27-19)15-5-3-2-4-6-15/h2-12H,1H3/b19-12+ |
Clave InChI |
KYXCEFWBIJQCAE-XDHOZWIPSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668449.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668456.png)

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11668480.png)
![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11668489.png)
![methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11668495.png)
![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668503.png)
acetate](/img/structure/B11668505.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11668509.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668512.png)


![ethyl (2Z)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668530.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11668533.png)
